molecular formula C18H22 B8755037 2-(3,5-Dimethylbenzyl)-1,3,5-trimethylbenzene CAS No. 729-65-7

2-(3,5-Dimethylbenzyl)-1,3,5-trimethylbenzene

Cat. No. B8755037
M. Wt: 238.4 g/mol
InChI Key: LZNZMAZSWVVEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07019179B2

Procedure details

In a flask, 1.17 g (15 mmol) of benzene, 1.38 g (11 mmol) of mesitylene, 4.5 mg (0.02 mmol) of palladium(II) acetate, 323 mg (about 0.14 mmol) of H4PMo11V1O40-nH2O, and 10 ml of acetic acid were placed and were stirred at a constant temperature of 90° C. in an atmosphere of oxygen gas at 1 atm (0.1 MPa) for 15 hours. The resulting reaction mixture was analyzed by gas chromatography to find that 0.59 g (3.8 mmol) of biphenyl, 0.82 g (4.2 mmol) of 1,3,5-trimethyl-2-phenylbenzene, 0.85 g (3.6 mmol) of 1,3,5-trimethyl-2-(3′, 5′-dimethylbenzyl)benzene, 0.13 g (1.4 mmol) of phenol, and 0.10 g (0.7 mmol) of 2,4,6-trimethylphenol were produced.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.59 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
0.85 g
Type
reactant
Reaction Step Five
Quantity
0.13 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]1([CH3:15])[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[CH:8]=1.O=O.C1(C2C=CC=CC=2)C=CC=CC=1.CC1C=C(C)C=C(C)C=1C1C=CC=CC=1.CC1C=C(C)C=C(C)C=1CC1C=C(C)C=C(C)C=1.C1([OH:69])C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[CH3:15][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[OH:69] |f:7.8.9|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.38 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
4.5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0.59 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)C1=CC=CC=C1
Step Five
Name
Quantity
0.85 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CC1=CC(=CC(=C1)C)C
Step Six
Name
Quantity
0.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.7 mmol
AMOUNT: MASS 0.1 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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